molecular formula C8H9NO2 B1628464 3-Ethylpyridine-2-carboxylic acid CAS No. 4116-88-5

3-Ethylpyridine-2-carboxylic acid

Cat. No. B1628464
CAS RN: 4116-88-5
M. Wt: 151.16 g/mol
InChI Key: INTNEELQXPKMNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethylpyridine-2-carboxylic acid is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acid is a group of organic compounds which are monocarboxylic derivatives of pyridine . The IUPAC name for 3-Ethylpyridine-2-carboxylic acid is 3-ethyl-2-pyridinecarboxylic acid .

Scientific Research Applications

Synthesis and Pharmacological Activity

  • Synthesis of Heterocyclic Compounds: 3-Ethylpyridine-2-carboxylic acid derivatives, such as 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, have been synthesized for pharmacological applications. These compounds show potential in antiinflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982).

Chemical Properties and Reactions

  • Co-crystal Formation: Studies on co-crystals involving carboxylic acids have shown that 3-Ethylpyridine-2-carboxylic acid derivatives can form hydrogen bonds in neutral and ionic complexes. This can lead to structures with unique hydrogen bonding networks, essential for various chemical applications (Bhogala & Nangia, 2003).

Bioconjugation Studies

  • Mechanism of Amide Formation: In bioconjugation, understanding the reaction mechanisms between carboxylic acids and amines is crucial. Studies involving carboxylic acids, including derivatives of 3-Ethylpyridine-2-carboxylic acid, help in comprehending these mechanisms in aqueous media, which is vital for biochemical and pharmaceutical applications (Nakajima & Ikada, 1995).

Application in Sensing Technologies

  • Hydrogen Bond-Assisted Emission: The derivatives of 3-Ethylpyridine-2-carboxylic acid have been used in developing chemosensors. Their ability to undergo hydrogen bond-assisted aggregation-induced emission is exploited in the detection of metal ions like Zn(ii) with high sensitivity and selectivity (Wang et al., 2016).

Electrocatalysis and Green Chemistry

  • Electrocatalytic Carboxylation: Research involving the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquids has been conducted. This process, involving derivatives of 3-Ethylpyridine-2-carboxylic acid, demonstrates potential in green chemistry applications, offering an eco-friendly approach to synthesizing valuable chemical compounds (Feng et al., 2010).

Safety And Hazards

The safety data sheet for a similar compound, 3-Ethylpyridine, indicates that it is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-ethylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-2-6-4-3-5-9-7(6)8(10)11/h3-5H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTNEELQXPKMNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591222
Record name 3-Ethylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethylpyridine-2-carboxylic acid

CAS RN

4116-88-5
Record name 3-Ethylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethylpyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Ethylpyridine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-Ethylpyridine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-Ethylpyridine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-Ethylpyridine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-Ethylpyridine-2-carboxylic acid

Citations

For This Compound
1
Citations
RM Anderson, GR Clemo, GA Swan - Journal of the Chemical Society …, 1954 - pubs.rsc.org
… cit.) as (111; R = H), because of its decarboxylation to 3-ethylpyridine, although it might conceivably be 3-ethylpyridine-2-carboxylic acid. The syntheses of 5-ethylpyridine-2-carboxylic …
Number of citations: 2 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.